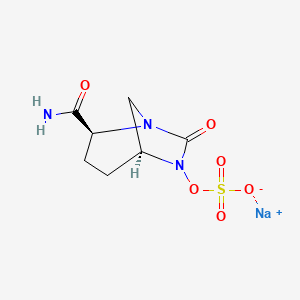![molecular formula C6H6N2S B13429078 2-Methyl-4h-pyrrolo[2,3-d]thiazole](/img/structure/B13429078.png)
2-Methyl-4h-pyrrolo[2,3-d]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4H-pyrrolo[2,3-d]thiazole is a heterocyclic compound that features a fused ring system consisting of a pyrrole and a thiazole ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4H-pyrrolo[2,3-d]thiazole typically involves the esterification of 2-methylpyridine with thiolacetic acid, followed by bromination and reduction . The reaction conditions are as follows:
Esterification: 2-methylpyridine is reacted with thiolacetic acid in the presence of a suitable catalyst.
Bromination: The esterified product is then subjected to bromination using bromine or a brominating agent.
Reduction: The brominated intermediate is reduced to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with optimizations for yield and purity.
化学反応の分析
Types of Reactions: 2-Methyl-4H-pyrrolo[2,3-d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the thiazole ring, leading to different derivatives.
Substitution: The methyl group and other positions on the ring system can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the ring system .
科学的研究の応用
2-Methyl-4H-pyrrolo[2,3-d]thiazole has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: The compound’s derivatives are used in the production of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 2-Methyl-4H-pyrrolo[2,3-d]thiazole involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit protein-protein interactions, and affect cellular signaling pathways. These interactions are mediated by the compound’s ability to bind to active sites or allosteric sites on target proteins, leading to changes in their function .
類似化合物との比較
Thiazole: A simpler heterocyclic compound with a single thiazole ring.
Pyrrole: A basic heterocyclic compound with a single pyrrole ring.
Pyrrolopyrazine: A compound with a fused pyrrole and pyrazine ring system.
Comparison: 2-Methyl-4H-pyrrolo[2,3-d]thiazole is unique due to its fused ring system, which imparts distinct chemical and biological properties. Compared to thiazole and pyrrole, it offers a more complex structure that can interact with a broader range of biological targets. Pyrrolopyrazine, while similar in having a fused ring system, differs in its nitrogen content and resulting biological activities .
特性
分子式 |
C6H6N2S |
|---|---|
分子量 |
138.19 g/mol |
IUPAC名 |
2-methyl-4H-pyrrolo[2,3-d][1,3]thiazole |
InChI |
InChI=1S/C6H6N2S/c1-4-8-6-5(9-4)2-3-7-6/h2-3,7H,1H3 |
InChIキー |
ATROTOREUWDBSW-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(S1)C=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


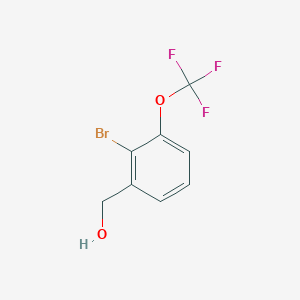
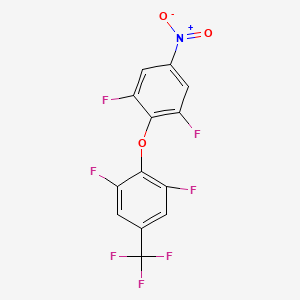

![(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B13429019.png)
![N-((3S,4S)-1-benzyl-4-Methylpiperidin-3-yl)-N-Methyl-7-tosyl-7H-pyrrolo[2,3-d]pyriMidin-4-aMine](/img/structure/B13429022.png)
![1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B13429030.png)
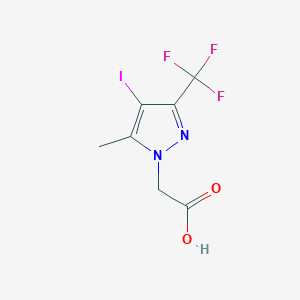
![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13429039.png)

![[(2R,3S,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13429046.png)
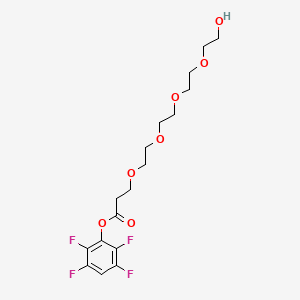
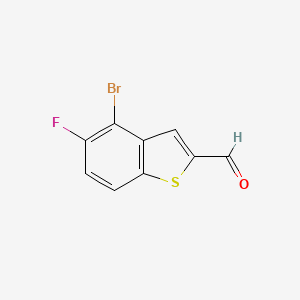
![tert-butyl N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]carbamate](/img/structure/B13429057.png)
